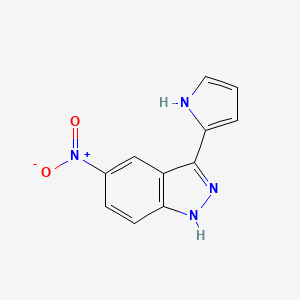

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

351458-51-0 |

|---|---|

Molecular Formula |

C11H8N4O2 |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole |

InChI |

InChI=1S/C11H8N4O2/c16-15(17)7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-12-10/h1-6,12H,(H,13,14) |

InChI Key |

CFAUVALBGQEKRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Nitro 3 1h Pyrrol 2 Yl 1h Indazole and Structural Analogues

Construction of the Indazole Core: Recent Advances

The indazole scaffold is a prevalent motif in numerous biologically active compounds. Consequently, a variety of synthetic methods for its construction have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions for 1H-Indazole Ring Formation

Traditional and modern cyclization reactions remain a cornerstone for the synthesis of the 1H-indazole ring. These methods often involve the formation of the critical N-N bond and subsequent ring closure.

One established method involves the diazotization of ortho-alkylanilines. For instance, 5-nitroindazole can be synthesized from 2-amino-5-nitrotoluene by treatment with sodium nitrite in glacial acetic acid. orgsyn.org This reaction proceeds through a diazotization step followed by an intramolecular cyclization.

Another approach is the intramolecular amination of ortho-haloarylhydrazones. nih.gov This can be achieved through various catalytic systems. For example, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles. nih.gov An intramolecular Ullmann-type reaction has also been reported for the synthesis of substituted 1H-indazoles, which can be a scalable approach. thieme-connect.com Furthermore, palladium-catalyzed intramolecular amination of aryl halides offers another pathway to the indazole core. nih.gov

Reductive cyclization is also a viable strategy. For example, 2-nitrobenzonitriles can be converted to 3-amino-2H-indazoles through a two-step sequence involving a trimethylaluminium-mediated conversion followed by an organophosphorus-mediated reductive cyclization and N-N bond formation. nih.gov

Transition-Metal-Catalyzed Annulations and C-H Functionalizations

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often offer high efficiency, selectivity, and functional group tolerance. nih.govresearchgate.net

Rhodium and copper co-catalyzed systems have been employed for the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to afford 1H-indazoles. nih.gov This process involves the formation of a rhodacycle intermediate. nih.gov Similarly, rhodium(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. nih.govresearchgate.net

Palladium catalysis is also widely used. For example, an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov Additionally, Pd(OAc)₂ can catalyze the oxidative benzannulation of pyrazoles with internal alkynes to construct the indazole ring system. nih.gov

[3+2] Cycloaddition Strategies for Indazole Scaffolds

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings, including the pyrazole (B372694) ring of the indazole system. organic-chemistry.org This strategy often involves the reaction of a 1,3-dipole with a dipolarophile.

A common approach utilizes arynes as the dipolarophile. The reaction of arynes, generated from o-(trimethylsilyl)aryl triflates, with diazo compounds in the presence of a fluoride source like CsF or TBAF provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net This method has been shown to be scalable and tolerates a broad range of functional groups. organic-chemistry.orgresearchgate.net When diazo compounds with dicarbonyl groups are used, an acyl migration can occur, leading to 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org

Hydrazones can also serve as precursors to the 1,3-dipole. The reaction of N-tosylhydrazones with arynes can afford 3-substituted indazoles. organic-chemistry.org This transformation proceeds through the in situ generation of a diazo compound.

Multicomponent and One-Pot Synthetic Protocols for Indazole Derivatives

Multicomponent and one-pot reactions are highly desirable in modern organic synthesis as they offer increased efficiency, reduced waste, and simplified purification procedures. mdpi.com

A one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole has been developed for the synthesis of novel tetrazolo[1,5-a]pyrimidine derivatives, showcasing the power of multicomponent strategies in building complex heterocyclic systems. mdpi.com While not a direct synthesis of the indazole core, it highlights the utility of such approaches.

More directly related to indazole synthesis, a one-pot protocol for the formation of 1-aryl-1H-indazoles has been achieved in good yields. researchgate.net This procedure simplifies the synthesis by combining multiple steps into a single laboratory operation. researchgate.net Additionally, a one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild and operationally simple conditions. researchgate.netorganic-chemistry.org

Strategies for Introducing the 3-(1H-pyrrol-2-yl) Moiety

Once the indazole core is constructed, the next critical step is the introduction of the 3-(1H-pyrrol-2-yl) substituent. Cross-coupling reactions are the most prevalent methods for achieving this transformation.

Cross-Coupling Methodologies at the C3 Position of the Indazole Ring

The C3 position of the indazole ring can be functionalized through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method. mdpi.com

To perform a Suzuki-Miyaura coupling, the C3 position of the indazole must first be halogenated, typically with iodine or bromine. chim.it 3-Iodoindazoles can be prepared by treating the corresponding indazole with iodine and a base such as KOH in a polar solvent like DMF. chim.it

The subsequent Suzuki-Miyaura cross-coupling reaction involves the coupling of the 3-haloindazole with a pyrroleboronic acid derivative. A study describes the successful Suzuki cross-coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid using a Pd(dppf)Cl₂ catalyst, K₂CO₃ as the base, and dimethoxyethane as the solvent. mdpi.com This methodology provides a facile route to indazole-based heteroaryl compounds in good yields. mdpi.com

The table below summarizes the conditions for the Suzuki-Miyaura cross-coupling reaction to introduce a pyrrolyl moiety at the C5 position, which is analogous to the C3 functionalization.

| Catalyst | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | 2 hours | High |

Interactive Data Table: Suzuki Coupling Conditions

Filter the table by entering a search term in the box below.

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Moderate |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 16 | Good |

Reductive Coupling Approaches for Pyrrole (B145914) Integration into Indazole Systems

The introduction of a pyrrole ring at the C-3 position of an indazole system can be achieved through various synthetic strategies. One notable approach involves the reductive coupling of a nitro-indazole derivative with a suitable pyrrole precursor.

A one-pot synthesis method has been investigated for the creation of 6-pyrrolyl-N-alkyl-indazoles through the reductive coupling of N-alkyl-6-nitroindazoles with 2,5-hexadione researchgate.net. This reaction highlights a pathway for forming a pyrrole ring appended to the indazole core. While this specific example details the formation of a 6-pyrrolyl-indazole, the principles of reductive coupling are applicable to the synthesis of 3-pyrrolyl-indazoles.

Another relevant strategy is the Cadogan reductive cyclization. This method has been employed for the regioselective synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates acs.org. The reaction proceeds through a condensation followed by reductive cyclization promoted by a phosphine reagent under mild conditions acs.org. This approach could be adapted to incorporate a pyrrole moiety by starting with an appropriately substituted nitro-aromatic precursor.

Furthermore, the Suzuki cross-coupling reaction provides a versatile method for creating carbon-carbon bonds between aromatic rings. This has been successfully applied to the synthesis of 5-(pyrrol-2-yl)-1H-indazoles by coupling 5-bromoindazoles with N-Boc-2-pyrroleboronic acid mdpi.com. This palladium-catalyzed reaction demonstrates a robust method for directly introducing a pyrrole group onto a pre-formed indazole ring, which could be subsequently nitrated.

The following table summarizes key aspects of these synthetic approaches.

| Method | Key Reagents | Description | Potential Application for 3-Pyrrolyl-Indazole Synthesis |

| Reductive Coupling | N-alkyl-6-nitroindazoles, 2,5-hexadione | One-pot synthesis of 6-pyrrolyl-N-alkyl-indazoles. | Adaptation of the reductive conditions to couple a nitro group at a different position with a pyrrole precursor. |

| Cadogan Reductive Cyclization | ortho-imino-nitrobenzene, tri-n-butylphosphine | One-pot synthesis of 2H-indazoles via condensation and reductive cyclization. | Use of a nitro-aromatic precursor bearing a pyrrole substituent to form the indazole ring. |

| Suzuki Cross-Coupling | 5-bromoindazoles, N-Boc-2-pyrroleboronic acid, Pd catalyst | Formation of a C-C bond between the indazole and pyrrole rings. | Coupling of a 3-halo-indazole with a pyrroleboronic acid derivative. |

Regioselective Introduction of the 5-Nitro Group

The placement of the nitro group at the C-5 position of the indazole ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the existing substituents on the indazole core.

Several established methods exist for the synthesis of 5-nitro-1H-indazoles. A common route involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite, which then cyclizes to form 5-nitro-1H-indazole orgsyn.org. This method provides a direct pathway to the desired 5-nitro-substituted indazole core.

Another efficient route involves the preparation of arylhydrazones from acetophenone or benzaldehyde derivatives substituted with a fluorine at the C-2 position and a nitro group at the C-5 position. These intermediates undergo deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to yield 1-aryl-5-nitro-1H-indazoles researchgate.net.

Furthermore, 3-bromo-5-nitro-1H-indazole can be synthesized by the bromination of 5-nitro-1H-indazole using a bromine solution in DMF, achieving a high yield google.com. This demonstrates that the 5-nitro-indazole core can be further functionalized at other positions.

The following table provides a summary of synthetic routes to 5-nitro-1H-indazoles.

| Starting Material | Key Reagents | Product | Yield |

| 2-Amino-5-nitrotoluene | Sodium nitrite, Glacial acetic acid | 5-Nitro-1H-indazole | 72-80% orgsyn.org |

| 2-Fluoro-5-nitrobenzaldehyde and Hydrazine hydrate | DMF | 5-Nitro-1H-indazole | Not specified |

| 5-Nitro-1H-indazole | Bromine, DMF | 3-Bromo-5-nitro-1H-indazole | 95% google.com |

The position of the nitro group during electrophilic nitration is heavily influenced by the electronic properties of the substituents already present on the aromatic ring. Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing libretexts.orgunizin.org.

In the context of an indazole ring, which is a bicyclic aromatic system, the directing effects of substituents on one ring can influence the position of substitution on the other. For the synthesis of 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole, the pyrrole group at the C-3 position will influence the regioselectivity of the nitration step.

The pyrrole ring is an electron-rich heterocycle and is generally considered an activating group. In electrophilic aromatic substitution reactions, activating groups typically direct incoming electrophiles to the ortho and para positions unizin.org. In the indazole system, the C-5 position is para to the nitrogen at position 1 and meta to the pyrrole group at C-3 (in relation to the benzene (B151609) ring portion).

Research on the nitration of substituted indoles, which are structurally related to indazoles, has shown that the position of nitration can be controlled by the reaction conditions and the nature of the substituents researchgate.net. Similarly, for indazoles, radical C3-nitration has been achieved using iron(III) nitrate in the presence of TEMPO chim.it. This indicates that the choice of nitrating agent and reaction conditions can be tailored to achieve the desired regioselectivity.

Comprehensive Spectroscopic and Structural Characterization of 5 Nitro 3 1h Pyrrol 2 Yl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Analysis

A detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is crucial for the structural elucidation of 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole. While specific experimental data for this compound is not available in the reviewed literature, a theoretical analysis based on the principles of NMR spectroscopy allows for the prediction of the expected spectral features.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton in the molecule are anticipated. The protons on the indazole and pyrrole (B145914) rings would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the nitro-substituted benzene (B151609) ring of the indazole moiety are expected to appear in the downfield region due to the electron-withdrawing nature of the nitro group. The protons of the pyrrole ring would also show characteristic shifts, influenced by the electronic environment of the heterocyclic system. The N-H protons of both the indazole and pyrrole rings would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. Carbons attached to the electron-withdrawing nitro group and nitrogen atoms would be expected to resonate at lower field strengths.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole-H4 | Downfield region | Aromatic region |

| Indazole-H6 | Downfield region | Aromatic region |

| Indazole-H7 | Downfield region | Aromatic region |

| Indazole-NH | Variable, broad singlet | - |

| Pyrrole-H3' | Aromatic region | Aromatic region |

| Pyrrole-H4' | Aromatic region | Aromatic region |

| Pyrrole-H5' | Aromatic region | Aromatic region |

| Pyrrole-NH | Variable, broad singlet | - |

| Indazole-C3 | Downfield region | - |

| Indazole-C3a | Aromatic region | - |

| Indazole-C4 | Aromatic region | - |

| Indazole-C5 | Aromatic region (attached to NO₂) | - |

| Indazole-C6 | Aromatic region | - |

| Indazole-C7 | Aromatic region | - |

| Indazole-C7a | Aromatic region | - |

| Pyrrole-C2' | Aromatic region | - |

| Pyrrole-C3' | Aromatic region | - |

| Pyrrole-C4' | Aromatic region | - |

| Pyrrole-C5' | Aromatic region | - |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be indispensable.

A COSY experiment would reveal the scalar coupling network between protons, allowing for the establishment of proton-proton connectivity within the indazole and pyrrole ring systems. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms.

A NOESY experiment would provide information about the through-space proximity of protons. NOE cross-peaks are observed between protons that are close to each other in space, regardless of whether they are scalar-coupled. This information would be vital for determining the relative orientation of the pyrrole ring with respect to the indazole core, which is a key aspect of the compound's stereochemistry.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman analysis, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational modes are expected.

The FT-IR spectrum would likely show strong absorption bands corresponding to the N-H stretching vibrations of the indazole and pyrrole rings, typically in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to intense bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically a strong Raman band.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Indazole & Pyrrole) | 3200-3400 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| NO₂ Asymmetric Stretch | 1500-1550 | Medium |

| NO₂ Symmetric Stretch | 1300-1350 | Strong |

| Aromatic C=C and C=N Stretch | 1400-1600 | Strong |

Note: These are expected frequency ranges and may vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₈N₄O₂. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish between different elemental compositions that may have the same nominal mass. This technique provides a high degree of confidence in the identity of the synthesized compound.

Computational and Theoretical Investigations on 5 Nitro 3 1h Pyrrol 2 Yl 1h Indazole

Density Functional Theory (DFT) Analyses

DFT is a powerful computational methodology used to investigate the electronic structure and properties of molecules. However, specific DFT calculations for 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole have not been reported.

Electronic Structure Elucidation (Frontier Molecular Orbitals: HOMO-LUMO Energy Gap)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals (HOMO-LUMO gap) provides insights into its bioactivity and electronic transitions. For many heterocyclic compounds, a smaller energy gap is associated with higher chemical reactivity. Without specific studies on this compound, the precise energy values of its HOMO, LUMO, and the corresponding energy gap remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions, including drug-receptor binding. An MEP map would visualize the charge distribution across this compound, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. This information is currently unavailable.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis would elucidate the stabilizing intramolecular interactions in this compound, stemming from the interplay between the nitro, indazole, and pyrrole (B145914) moieties. Such specific findings have not been published.

Reactivity Indices and Chemical Descriptors

From the HOMO and LUMO energies, various chemical descriptors and reactivity indices such as electronegativity, chemical hardness, and the global electrophilicity index can be calculated. These parameters help in quantifying the molecule's reactivity and potential biological activity. The values for these descriptors for this compound are not available in the literature.

Advanced Molecular Modeling and Simulations

Beyond static DFT calculations, dynamic simulations and modeling provide insights into how a molecule behaves in a biological environment.

Molecular Docking for Ligand-Target Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This is a critical step in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of protein function. While docking studies have been performed on numerous indazole derivatives against various cancer and microbial targets, there are no published reports detailing the specific interaction profile, binding energies, or key amino acid interactions for this compound with any biological target.

Molecular Dynamics (MD) Simulations for Dynamic Stability of Complexes

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the structural and intermolecular stability of a ligand-protein complex within a simulated biological environment. For this compound, MD simulations are crucial for evaluating its dynamic behavior and binding stability when interacting with a target protein, providing insights into its potential as a therapeutic agent. researchgate.netresearchgate.net

The process begins with docking the indazole derivative into the active site of a target protein. This complex is then placed in a simulated aqueous environment to mimic physiological conditions. The simulation tracks the movements and interactions of every atom in the system over a set period, often on the nanosecond scale. nih.gov

Key parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over time, typically fluctuating within 1–3 Å, suggests that the complex has reached equilibrium and the ligand remains stably bound. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Significant fluctuations in the active site residues could indicate instability, while stable residue positions suggest a consistent binding interaction.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific binding interaction.

In studies of similar 5-nitro-1H-indazole derivatives, MD simulations have successfully demonstrated robust and consistent binding within the active sites of target enzymes, underscoring the therapeutic potential of this class of compounds. researchgate.netresearchgate.net By applying these methods to this compound, researchers can validate docking results and gain a dynamic understanding of its interaction with biological targets.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Density Functional Theory (DFT) is a common approach used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method combined with a DFT functional, such as B3LYP, and a suitable basis set like 6-311++G(d,p). nih.gov These calculations provide a sound basis for interpreting experimental NMR data. nih.gov For this compound, the chemical shifts are heavily influenced by the electron-withdrawing nitro group and the specific positions of the pyrrole and indazole ring protons and carbons. nih.gov Theoretical calculations for the 5-nitro-1H-indazole core provide a reference for predicting the shifts in the substituted molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are illustrative and based on theoretical calculations for the 5-nitro-1H-indazole core and known substituent effects of a pyrrole group.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H4 | ~8.7 | C3 | ~145 |

| H6 | ~8.2 | C3a | ~121 |

| H7 | ~7.8 | C4 | ~118 |

| Pyrrole H3' | ~6.9 | C5 | ~143 |

| Pyrrole H4' | ~6.2 | C6 | ~120 |

| Pyrrole H5' | ~7.0 | C7 | ~112 |

| Indazole NH | ~13.5 | C7a | ~140 |

| Pyrrole NH | ~11.9 | Pyrrole C2' | ~128 |

| Pyrrole C3' | ~110 | ||

| Pyrrole C4' | ~108 | ||

| Pyrrole C5' | ~119 |

Vibrational Frequencies: Theoretical calculations are also employed to predict the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign specific vibrational modes to the functional groups within the molecule. For this compound, key vibrational modes would include N-H stretching, C-H stretching of the aromatic rings, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group. Such theoretical spectra are indispensable for the analysis and interpretation of experimental FT-IR and Raman data. nih.govesisresearch.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Indazole & Pyrrole) | 3100 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C and C=N Stretching (Ring) | 1450 - 1620 |

| NO₂ Asymmetric Stretching | 1500 - 1560 |

| NO₂ Symmetric Stretching | 1335 - 1380 |

| In-plane N-H Bending | 1200 - 1400 |

| Out-of-plane C-H Bending | 750 - 900 |

Analysis of Tautomeric Stability and Conformational Preferences of Indazole System

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical factor influencing the molecule's chemical reactivity and biological interactions. nih.gov

Tautomeric Stability: For the parent indazole molecule, computational studies have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Calculations at the MP2/6-31G** level indicate that the 1H form is more stable by approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H-tautomer is generally maintained in substituted indazoles and is attributed to the benzenoid character of the fused ring in this form, as opposed to the less stable quinonoid structure of the 2H-tautomer. The presence of the 5-nitro and 3-(1H-pyrrol-2-yl) substituents is not expected to reverse this fundamental stability order, although they can modulate the energy difference between the tautomers.

Pyrrole Ring Orientation: There is rotational freedom around the single bond connecting the C3 atom of the indazole ring and the C2' atom of the pyrrole ring. The preferred conformation will likely involve a twisted arrangement between the two rings to minimize steric hindrance, though a near-coplanar orientation may be favored to maximize π-system conjugation.

Understanding these conformational and tautomeric preferences is essential for designing molecules that can fit precisely into the binding pockets of biological targets.

Mechanistic Investigations of in Vitro Biological Activities of 5 Nitro 3 1h Pyrrol 2 Yl 1h Indazole

In Vitro Anti-Parasitic Activity: Mechanistic Pathways

The compound 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole and its derivatives have demonstrated significant in vitro activity against various parasites. The mechanisms underlying these antiparasitic effects are multifaceted, primarily involving the induction of oxidative stress and the initiation of programmed cell death pathways within the parasites.

Trypanocidal Activity against Trypanosoma cruzi (Epimastigotes, Trypomastigotes)

Derivatives of 5-nitroindazole have shown notable efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. The trypanocidal action is largely attributed to the presence of the nitro group at the 5-position of the indazole ring, which is a key structural feature for its biological activity.

A primary mechanism of action for 5-nitroindazole derivatives against T. cruzi is the generation of reactive oxygen species (ROS). nih.govnih.gov The nitro group of these compounds can be activated by nitroreductases (NTRs) present in the parasite. nih.govnih.gov This enzymatic reduction leads to the formation of radical species that disrupt the parasite's intracellular redox balance, leading to oxidative stress. nih.govnih.govmdpi.com Studies have confirmed that the presence of a nitro group is crucial for this activity, as it facilitates the production of free radicals. nih.govnih.govmdpi.com The lipophilicity of the compounds also influences their ability to generate ROS and exert trypanocidal effects. nih.govnih.gov

Table 1: Effect of 5-Nitroisoxazole Derivatives on ROS Generation in T. cruzi Trypomastigotes

| Compound | ROS Generation (Fluorescence Intensity) |

| Compound 3 | Similar to Nifurtimox |

| Compound 5 | Higher than Nifurtimox |

| Compound 11 | Similar to Nifurtimox |

Data adapted from studies on nitroisoxazole derivatives, which share a similar mechanism of action involving nitro groups.

The oxidative stress induced by the generation of ROS ultimately triggers an apoptosis-like cell death pathway in T. cruzi. nih.govnih.gov The accumulation of intracellular damage caused by free radicals leads to the activation of programmed cell death cascades, resulting in the elimination of the parasite. nih.govnih.gov This apoptotic mechanism is a direct consequence of the oxidative damage inflicted by the nitroindazole derivatives. nih.govnih.gov

Leishmanicidal Activity against Leishmania spp. (Promastigotes, Intracellular Amastigotes)

Various derivatives of 5-nitroindazole have also exhibited potent in vitro activity against different species of Leishmania, the parasites responsible for leishmaniasis. The mechanisms of action against these parasites share similarities with those observed in T. cruzi, but also involve distinct pathways.

One of the key mechanisms of leishmanicidal activity involves the inhibition of essential parasitic enzymes. For instance, some nitroindazole derivatives have been shown to target trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system. bg.ac.rs By inhibiting TryR, these compounds disrupt the parasite's ability to manage oxidative stress, leading to cell death. Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of TryR. bg.ac.rs

Disruption of mitochondrial function is another significant mechanism of action of nitroindazole derivatives against Leishmania spp. nih.gov Treatment with these compounds can lead to a depolarization of the mitochondrial membrane potential. frontiersin.org This disruption of the mitochondrial integrity is a hallmark of apoptosis and indicates a severe compromise of the parasite's energy metabolism and cellular viability. frontiersin.org The loss of mitochondrial membrane potential is often a downstream effect of initial cellular damage, including that caused by oxidative stress. nih.gov

Table 2: Effect of a Test Compound on Mitochondrial Membrane Potential in Leishmania donovani Promastigotes

| Treatment | JC-1 Red/Green Fluorescence Ratio | Fold Decrease vs. Control |

| Untreated Control | High | - |

| Liposomal HO-3867 | Low | 9.5 |

This table illustrates the effect of a compound that induces mitochondrial depolarization, a mechanism shared by some antileishmanial agents.

In Vitro Anti-Proliferative and Anti-Cancer Activity: Mechanistic Pathways

The anti-cancer potential of indazole and pyrrole (B145914) derivatives is well-documented, with investigations pointing to several key mechanistic pathways. These compounds interfere with fundamental cellular processes required for tumor growth and survival.

Inhibition of Cellular Proliferation and Colony Formation

Compounds structurally related to this compound have demonstrated significant anti-proliferative effects across various cancer cell lines. For instance, a series of synthetic nitro-pyrrolomycins, which share the nitro and pyrrole functional groups, were shown to inhibit the proliferation of human colon carcinoma (HCT116) and breast cancer (MCF-7) cells. nih.gov Specifically, certain nitro-pyrrolomycins exhibited potent activity with IC50 values for HCT116 and MCF-7 cells as low as 1.56 µM and 1.57 µM, respectively. nih.gov

Similarly, other indazole derivatives have been reported to potently inhibit the growth and colony formation of breast cancer cells (4T1). rsc.org Studies on non-small cell lung cancer (NSCLC) cell lines also showed that related inhibitors could suppress colony formation in a dose-dependent manner by approximately 90% at a concentration of 10 µM. researchgate.net The clonogenic assay, an in vitro method that assesses the ability of a single cell to form a colony, is a standard for determining cell reproductive death after exposure to cytotoxic agents. nih.gov These findings suggest that the this compound scaffold likely possesses the ability to inhibit the long-term survival and proliferative capacity of cancer cells.

Table 1: In Vitro Anti-proliferative Activity of Related Indazole and Nitro-Pyrrole Compounds

| Compound Class | Cancer Cell Line | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| Nitro-pyrrolomycin | HCT116 (Colon) | IC50 | 1.56 | nih.gov |

| Nitro-pyrrolomycin | MCF-7 (Breast) | IC50 | 1.57 | nih.gov |

| Indazole Derivative | 4T1 (Breast) | IC50 | 0.23 - 1.15 | rsc.org |

| Thieno[2,3-d]pyrimidine | NSCLC | Inhibition | ~90% at 10 µM | researchgate.net |

Disruption of Mitochondrial Function and Cell Cycle Progression

A key mechanism underlying the anti-cancer activity of many heterocyclic compounds is the induction of apoptosis (programmed cell death) via the mitochondrial pathway. nih.gov Indazole derivatives have been shown to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.org This disruption of mitochondrial function is a critical trigger for apoptosis, often involving the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org

Furthermore, these compounds frequently interfere with the cell cycle. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which contains the pyrrole moiety, was found to arrest colorectal cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain pyrrole oxazole derivatives induce a cell cycle block in the G2/M phase, leading to apoptosis. nih.gov Other related compounds, such as a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, have been shown to induce S-phase cell cycle arrest. semanticscholar.org This collective evidence suggests that this compound may exert its anti-cancer effects by disrupting mitochondrial integrity and halting cell cycle progression, ultimately leading to apoptotic cell death.

Modulation of Key Kinase Signaling Pathways (e.g., Tyrosine Kinases, Pim Kinases, FGFRs, ROCK, SGLT1)

The indazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Numerous indazole derivatives have been developed as potent inhibitors of various kinases.

Pim Kinases: Novel 1H-indazole derivatives have been synthesized as pan-Pim kinase inhibitors, with some compounds showing IC50 values in the sub-nanomolar range against Pim-1, Pim-2, and Pim-3. nih.gov Pim kinases are instrumental in cell survival and proliferation, making them attractive targets in oncology.

Tyrosine Threonine Kinase (TTK): A class of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as single-digit nanomolar inhibitors of TTK, a key kinase involved in the mitotic checkpoint. nih.gov Another study led to the identification of an indazole derivative (CFI-400936) as a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as FGFR inhibitors. nih.gov FGFRs are a family of receptor tyrosine kinases whose aberrant activation can drive tumor growth and angiogenesis.

Given the established precedent for the indazole core in targeting these critical enzymes, it is plausible that this compound also functions by modulating one or more of these key kinase signaling pathways. nih.govnih.gov

In Vitro Anti-Microbial Activity: Mechanistic Pathways (Antibacterial and Antifungal)

The combination of nitro, pyrrole, and indazole moieties suggests a strong potential for antimicrobial activity, as compounds containing these individual scaffolds have demonstrated efficacy against a range of microbial pathogens.

Antibacterial Action against Gram-Positive and Gram-Negative Strains

The introduction of a nitro group to a pyrrole-containing scaffold has been shown to significantly enhance antibacterial potency. nih.gov Studies on synthetic nitro-pyrrolomycins revealed a marked improvement in the minimal bactericidal concentration (MBC) against both Gram-positive and Gram-negative bacteria compared to their non-nitrated counterparts. nih.gov

Gram-Positive Bacteria: A nitro-pyrrolomycin derivative demonstrated potent bactericidal activity against Staphylococcus aureus, with an MBC of 60 µM. nih.gov Other indazole compounds have shown inhibitory profiles against S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis strains, with MIC values ranging from 64 to 128 µg/mL. nih.gov Furthermore, derivatives of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole were found to be active against Gram-positive bacteria. ut.ac.ir

Gram-Negative Bacteria: One nitro-pyrrolomycin compound was particularly effective against Pseudomonas aeruginosa, completely inhibiting its growth at a concentration of 30 µM (MBC). nih.gov This is noteworthy as Gram-negative bacteria are often more resistant to antimicrobial agents.

These findings strongly support the hypothesis that this compound possesses antibacterial properties, likely acting by disrupting the bacterial cell membrane or other essential cellular processes. nih.gov

Table 2: In Vitro Antibacterial Activity of Related Compounds

| Compound Class | Bacterial Strain | Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Nitro-pyrrolomycin | Staphylococcus aureus | Gram-Positive | MBC | 60 µM | nih.gov |

| Nitro-pyrrolomycin | Pseudomonas aeruginosa | Gram-Negative | MBC | 30 µM | nih.gov |

| Indazole Derivative | S. aureus / S. epidermidis | Gram-Positive | MIC | 64-128 µg/mL | nih.gov |

| Indazole Derivative | Enterococcus faecalis | Gram-Positive | MIC | ~128 µg/mL | nih.gov |

Antifungal Action against Fungal Strains

The indazole and pyrrole cores are also present in molecules with known antifungal activity. derpharmachemica.comderpharmachemica.com Research into new 5H-pyrrolo[1,2-a]imidazole quaternary salts, which are structurally related, showed activity against pathogenic yeasts. nih.gov Several of these compounds displayed Minimum Inhibitory Concentration (MIC) values against Cryptococcus neoformans in the range of 8–16 µg/mL, with one derivative being equipotent to the standard antifungal drug fluconazole. nih.gov While activity against Candida albicans was generally weaker for this specific class, with MIC values of 32 µg/mL, other pyrazole (B372694) and triazole derivatives have shown excellent inhibitory activity against multiple Candida species, including fluconazole-resistant strains. nih.govmdpi.comnih.gov This suggests that this compound may also exhibit antifungal properties, potentially by inhibiting key fungal enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol synthesis and cell membrane integrity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.